(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its pyrrolidine ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and (S)-3-((methylamino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and real-time monitoring ensures that the reaction conditions are optimized and controlled throughout the process .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
SR9011: Another REV-ERB agonist with similar biological activities to SR9009.
GSK4112: A compound that modulates circadian behavior and metabolism.
Uniqueness
(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate is unique due to its specific structural features and versatile reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
tert-butyl (3S)-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTNESNBEPKXRB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716746 | |
Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245642-79-8 | |
Record name | tert-Butyl (3S)-3-[(methylamino)methyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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